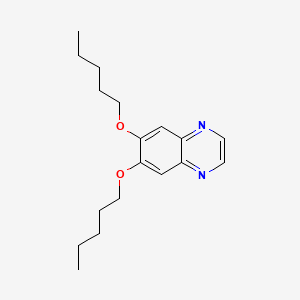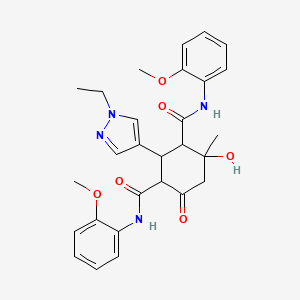
3-(1-PHENYLETHYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
概要
説明
3-(1-Phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenylethylamine with carbon disulfide and formaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Reaction Conditions:
Reagents: 1-phenylethylamine, carbon disulfide, formaldehyde
Catalyst/Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to 50°C
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
3-(1-Phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one: can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiol derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent such as dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in tetrahydrofuran (THF).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Thiol derivatives
Substitution: Halogenated imidazole derivatives
科学的研究の応用
3-(1-Phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one: has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Investigated for its potential use in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 3-(1-Phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, which may play a role in its biological activity.
類似化合物との比較
2-Thioxotetrahydro-4H-imidazol-4-one: Lacks the phenylethyl group, which may affect its biological activity and chemical reactivity.
3-(1-Phenylethyl)-2-oxo-4H-imidazol-4-one: Contains an oxygen atom instead of sulfur, leading to different chemical properties and reactivity.
Uniqueness:
- The presence of both sulfur and nitrogen atoms in 3-(1-Phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one imparts unique chemical reactivity and potential biological activity compared to its analogs.
- The phenylethyl group enhances its lipophilicity, which may improve its ability to interact with biological membranes and molecular targets.
特性
IUPAC Name |
3-(1-phenylethyl)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8(9-5-3-2-4-6-9)13-10(14)7-12-11(13)15/h2-6,8H,7H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVXKWOZASEKOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)CNC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4876337.png)
![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-methoxy-2-butanamine](/img/structure/B4876338.png)
![3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(4-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE](/img/structure/B4876345.png)
![1-(3-METHYLPHENYL)-N-[(PYRIDIN-4-YL)METHYL]METHANESULFONAMIDE](/img/structure/B4876351.png)
![2-[(4-chlorobenzyl)thio]-4-(4-methoxy-3-nitrobenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B4876365.png)
![Ethyl 1-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate](/img/structure/B4876371.png)
![4-ethoxy-N-[phenyl(pyridin-3-yl)methyl]benzamide](/img/structure/B4876378.png)
![N-[4-(3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl]acetamide](/img/structure/B4876384.png)

![N-(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4876401.png)
![2-bromo-N-(4-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B4876411.png)

![(2-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4876420.png)
![N-(2-methoxyphenyl)-2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4876427.png)
